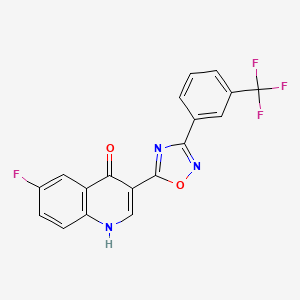

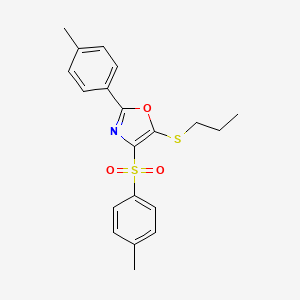

![molecular formula C22H24N2OS B2657204 3-allyl-2-[(4-tert-butylbenzyl)thio]quinazolin-4(3H)-one CAS No. 403723-31-9](/img/structure/B2657204.png)

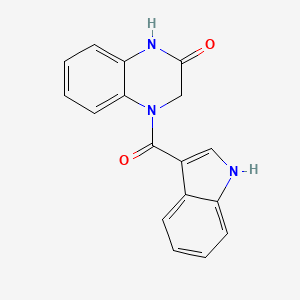

3-allyl-2-[(4-tert-butylbenzyl)thio]quinazolin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-allyl-2-[(4-tert-butylbenzyl)thio]quinazolin-4(3H)-one” is a type of quinazolin-4(3H)-one . It is offered by Benchchem for various applications.

Synthesis Analysis

Quinazolin-4(3H)-ones can be synthesized via a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is efficient, transition metal and external oxidant free, and easy to operate .Molecular Structure Analysis

The linear formula of “3-allyl-2-[(4-tert-butylbenzyl)thio]quinazolin-4(3H)-one” is C26H26N2OS2 . Its CAS Number is 315696-67-4 .Chemical Reactions Analysis

The synthesis of quinazolin-4(3H)-ones involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . The thiol substrate could promote the dehydroaromatization step .Physical And Chemical Properties Analysis

The molecular weight of “3-allyl-2-[(4-tert-butylbenzyl)thio]quinazolin-4(3H)-one” is 446.638 . Other physical and chemical properties are not mentioned in the available resources.Scientific Research Applications

Radioiodination and Biodistribution

- 3-Benzyl-2-((3-methoxybenzyl)thio)benzo[g]quinazolin-4(3H)-one, a related compound, was studied for radioactivity. It was successfully labeled with radioactive iodine, indicating potential for developing potent radiopharmaceuticals for tumor targeting (Al-Salahi et al., 2018).

Synthesis Methods

- A general and efficient method for the one-pot cascade synthesis of quinazolin-4(3H)-ones was reported. This approach is significant for environmental sustainability and could be applied in the synthesis of various substituted quinazolin-4(3H)-ones (Parua et al., 2017).

Catalysis and Oxidation

- Chiral quinolinyl-oxazoline copper complexes were studied as catalysts for enantioselective allylic oxidation of cycloalkenes. This research offers insights into the catalytic applications of quinazolinone derivatives (Li et al., 2010).

Antitumor Activity

- New 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives were prepared and screened for in vitro antitumor activity. This research highlights the potential of quinazolinone derivatives in developing anticancer drugs (Alafeefy, 2011).

Synthesis of Quinazolinone Derivatives

- A study on the synthesis of novel quinazolinone derivatives containing a 1,2,4-triazolylthioether moiety revealed their promising antimicrobial activities. This finding suggests the utility of these derivatives in pharmaceutical applications (Yan et al., 2016).

Synthesis and Biological Activities

- Quinazoline derivatives were synthesized and evaluated for anticonvulsant activity. This research is significant for understanding the medicinal properties of these compounds (Abuelizz et al., 2017).

properties

IUPAC Name |

2-[(4-tert-butylphenyl)methylsulfanyl]-3-prop-2-enylquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2OS/c1-5-14-24-20(25)18-8-6-7-9-19(18)23-21(24)26-15-16-10-12-17(13-11-16)22(2,3)4/h5-13H,1,14-15H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJIWEZZHNVFRSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C(=O)N2CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Tert-butylphenyl)methylsulfanyl]-3-prop-2-enylquinazolin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

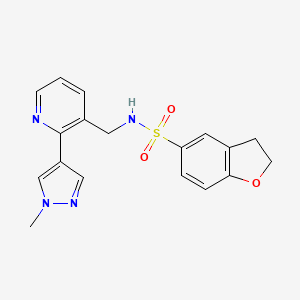

![(E)-4-(Dimethylamino)-N-[(3R)-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]but-2-enamide](/img/structure/B2657122.png)

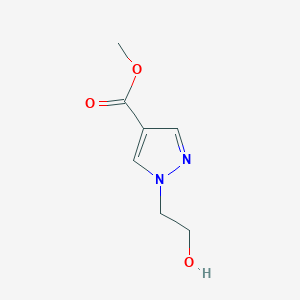

![N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2657123.png)

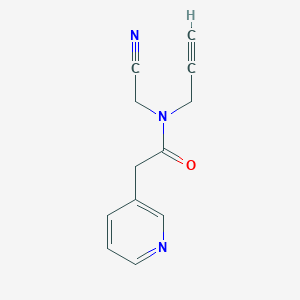

![6-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-3H-quinazolin-4-one](/img/structure/B2657130.png)

![6-[(2,5-Dimethylphenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2657131.png)

![(3-Morpholin-4-ylpropyl){[2,4,6-tris(methylethyl)phenyl]sulfonyl}amine](/img/structure/B2657139.png)